molecular formula C15H21N3O3S B12107464 AmpicillinDesoxyazetidin-2-one

AmpicillinDesoxyazetidin-2-one

Cat. No.: B12107464
M. Wt: 323.4 g/mol
InChI Key: PIIGZYMBHCDKIJ-UHFFFAOYSA-N
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Description

Ampicillin Desoxyazetidin-2-one (CAS 124774-48-7) is a structural analog of ampicillin, a β-lactam antibiotic. It is characterized by the absence of a hydroxyl group in the azetidin-2-one ring compared to other β-lactam derivatives, which may influence its stability, reactivity, and biological activity . The molecular formula is C₁₅H₂₁N₃O₃S, with a molecular weight of 323.41 g/mol and a polar surface area (PSA) of 104.45 Ų, suggesting moderate solubility in aqueous environments . This compound is often studied as an impurity or degradation product in ampicillin synthesis and quality control .

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[[(2-amino-2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

PIIGZYMBHCDKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-one derivatives typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This method can be performed under microwave irradiation, which is considered a greener and more efficient approach compared to conventional methods . The reaction conditions generally involve mixing the reactants at room temperature and then heating them under microwave irradiation.

Industrial Production Methods

Industrial production of azetidin-2-one derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up for industrial applications, providing a more environmentally friendly and efficient method for producing these compounds .

Chemical Reactions Analysis

Types of Reactions

AmpicillinDesoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidin-2-one derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ampicillin Derivatives

  • Ampicillin Trihydrate (CAS 7177-48-2) : A hydrated form of ampicillin with enhanced stability. Unlike Ampicillin Desoxyazetidin-2-one, it retains the β-lactam ring’s hydroxyl group, critical for antibacterial activity. Molecular weight: 403.45 g/mol .
  • Ampicilloic Acid (CAS 32746-94-4) : A hydrolyzed product of ampicillin with an open β-lactam ring, leading to loss of antibiotic activity. Molecular weight: 349.39 g/mol .

Amoxicillin Analogs

  • Amoxicillin Open Ring (USP Related Compound D) : Contains a thiazolidine-carboxylic acid structure similar to Ampicillin Desoxyazetidin-2-one but includes a 4-hydroxyphenyl group. Molecular weight: 383.42 g/mol .

Azetidin-2-one Derivatives

  • 4-(2-Aminophenoxy)azetidin-2-one: Shares the azetidinone core but lacks the thiazolidine ring and penicillin side chains. Used in agrochemical and material science research due to its versatile reactivity .

Data Tables

Table 1: Key Properties of Ampicillin Desoxyazetidin-2-one and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) PSA (Ų) Role/Application
Ampicillin Desoxyazetidin-2-one 124774-48-7 C₁₅H₂₁N₃O₃S 323.41 104.45 Impurity/Degradation study
Ampicillin Trihydrate 7177-48-2 C₁₆H₁₉N₃O₄S·3H₂O 403.45 113.60 Antibiotic
Amoxicillin Open Ring N/A C₁₆H₂₁N₃O₆S 383.42 138.20 Quality control standard
4-(2-Aminophenoxy)azetidin-2-one N/A C₉H₁₀N₂O₂ 178.19 58.22 Pharmaceutical intermediate

Table 2: Stability and Bioactivity Comparison

Compound β-Lactam Ring Intact? Antibacterial Activity Hydrolytic Stability
Ampicillin Desoxyazetidin-2-one No Inactive Moderate
Ampicillin Trihydrate Yes Active Low (prone to hydrolysis)
Amoxicillin Open Ring No Inactive High (stable in aqueous solutions)

Research Findings

  • Structural Degradation Pathways : Ampicillin Desoxyazetidin-2-one forms during the degradation of ampicillin under acidic conditions, as shown in USP studies . Its lack of a β-lactam ring renders it therapeutically inactive but critical for monitoring drug purity .
  • Synthetic Challenges : Compared to 1,3-diazetidin-2-one derivatives, Ampicillin Desoxyazetidin-2-one requires precise stereochemical control during synthesis due to its thiazolidine-carboxylic acid moiety .
  • Analytical Detection : HPLC methods (e.g., GlycoBase) are used to distinguish it from active ampicillin forms, leveraging differences in retention times and mass spectra .

Notes

  • Contradictions in Data : Molecular weights for related compounds vary slightly between USP standards (e.g., Amoxicillin Open Ring: 383.42 g/mol ) and commercial databases, necessitating cross-referencing .
  • Research Gaps: Limited in vivo data exist for Ampicillin Desoxyazetidin-2-one’s pharmacokinetics, unlike deuterated analogs (e.g., Ampicillin-D5 Desoxyazetidin-2-one), which are used in tracer studies .
  • Regulatory Relevance : USP guidelines emphasize monitoring this compound in ampicillin batches to ensure compliance with impurity thresholds (<0.1%) .

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